4-Hydroxybenzoyl azide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

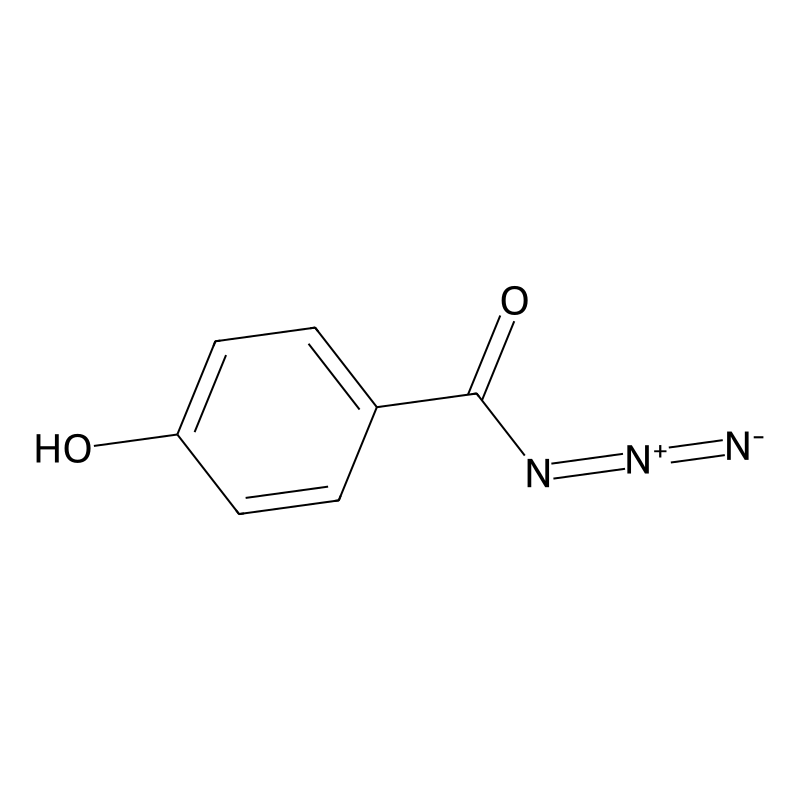

4-Hydroxybenzoyl azide is an organic compound with the chemical formula CHNO. It features a benzoyl group substituted with a hydroxy group and an azide functional group, making it a member of the azide family. The presence of the azide group (-N₃) imparts unique reactivity to this compound, particularly in click chemistry applications, where it can participate in various cycloaddition reactions. The compound is identified by its PubChem CID 4405990, which provides detailed information about its structure and properties .

- Cycloaddition Reactions: It can participate in [3 + 2] cycloaddition reactions with alkynes, leading to the formation of triazoles. This reaction is commonly utilized in click chemistry, allowing for the efficient conjugation of biomolecules .

- Thermal Decomposition: Upon heating, 4-hydroxybenzoyl azide can decompose to form nitrenes, which are highly reactive intermediates that can further react with various substrates, leading to diverse products .

- Staudinger Reaction: This compound can be reduced to amines via the Staudinger reaction when treated with phosphines, allowing it to serve as a synthon for amine synthesis .

While specific biological activities of 4-hydroxybenzoyl azide have not been extensively documented, compounds containing azide groups are often explored for their potential in bioorthogonal chemistry. They can be utilized as chemical reporters in biological systems due to their ability to react selectively under mild conditions without interfering with biological processes . The azide group allows for the tracking and visualization of biomolecules within living organisms.

The synthesis of 4-hydroxybenzoyl azide can be achieved through several methods:

- From Hydroxybenzoic Acid: A common approach involves converting 4-hydroxybenzoic acid into its corresponding acyl chloride and subsequently treating it with sodium azide. This method effectively introduces the azide group while preserving the hydroxy functionality.

- Dutt-Wormall Reaction: This classic method involves reacting diazonium salts with sulfonamides to yield azides. While not directly applicable to 4-hydroxybenzoyl azide, variations of this method can be adapted for its synthesis .

- Direct Azidation: The direct conversion of suitable precursors (like aromatic amines) into azides using sodium azide under acidic conditions can also be employed.

4-Hydroxybenzoyl azide finds applications primarily in:

- Click Chemistry: It serves as a versatile reagent in click chemistry for bioconjugation and polymerization processes, enabling the formation of complex molecular structures efficiently and selectively .

- Biological Labeling: Due to its bioorthogonal properties, it can be used as a chemical probe for labeling biomolecules in live cells or organisms .

- Material Science: In polymer science, it is utilized for synthesizing functionalized polymers through click reactions, enhancing material properties for various applications .

Interaction studies involving 4-hydroxybenzoyl azide typically focus on its reactivity with other chemical species in bioorthogonal contexts. For instance:

- Reactivity with Alkynes: The compound's ability to react rapidly with alkynes has been characterized, demonstrating high efficiency in forming triazole linkages under mild conditions.

- Bioconjugation Efficiency: Studies have shown that compounds like 4-hydroxybenzoyl azide exhibit favorable kinetics in bioconjugation reactions compared to other reagents, making them ideal for labeling applications in biological research .

Several compounds share structural or functional similarities with 4-hydroxybenzoyl azide. Here are some notable examples:

| Compound Name | Structure/Functional Group | Unique Features |

|---|---|---|

| Benzyl azide | CHN | More stable; commonly used in click chemistry |

| Phenyl azide | CHN | Higher reactivity; used in various cycloadditions |

| 4-Azidobenzamide | CHNO | Used in medicinal chemistry; similar reactivity |

| Azidoacetic acid | CHNO₂ | Utilized as a building block for peptide synthesis |

4-Hydroxybenzoyl azide is unique due to its combination of hydroxy and azido functionalities, which enhances its reactivity and applicability in both organic synthesis and biological contexts. Its ability to participate in rapid cycloaddition reactions while being compatible with biological systems sets it apart from other similar compounds.

4-Hydroxybenzoyl azide is systematically named 4-hydroxybenzoyl azide under IUPAC nomenclature, reflecting its benzoyl backbone (C₆H₅CO–) substituted with a hydroxyl group at the para position and an azide (–N₃) functional group. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 27574-53-4 | |

| Molecular Formula | C₇H₅N₃O₂ | |

| Molecular Weight | 163.14 g/mol | |

| Synonyms | Benzoyl azide, 4-hydroxy-; p-Hydroxybenzoyl azide |

The compound’s structure features a planar aromatic ring with intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, stabilizing its conformation. Spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR), confirm the presence of characteristic azide (–N₃) stretches near 2100 cm⁻¹ and aromatic proton signals between 6.8–7.8 ppm.

Historical Context in Organic Azide Chemistry

The chemistry of organic azides dates to the 19th century, with Theodor Curtius’ pioneering work on acyl azides and their rearrangement to isocyanates (Curtius rearrangement). 4-Hydroxybenzoyl azide emerged as a model substrate for studying this reaction due to its well-defined decomposition pathway. Early 20th-century studies demonstrated its thermal decomposition to 4-hydroxyisocyanate, which subsequently hydrolyzes to 4-aminophenol or reacts with nucleophiles to form ureas and carbamates.

In the 1960s, the compound gained traction in peptide synthesis, where its azide group facilitated controlled coupling reactions without racemization. The development of safer azidation methods, such as using diphenylphosphoryl azide (DPPA), further enabled its application in complex molecule assembly.

Role in Modern Synthetic Methodologies

4-Hydroxybenzoyl azide is integral to contemporary synthesis strategies, particularly in click chemistry and heterocycle formation:

Click Chemistry Applications

The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. For example, reaction with terminal alkynes yields triazole-linked conjugates, useful in bioconjugation and material science.

Curtius Rearrangement and Isocyanate Derivatives

Thermolysis of 4-hydroxybenzoyl azide generates 4-hydroxyisocyanate, a key intermediate for ureas and polyurethanes. A notable application is the synthesis of 1,3-bis(4-hydroxyphenyl)urea via reaction with water:

$$ \text{4-Hydroxybenzoyl azide} \xrightarrow{\Delta} \text{4-Hydroxyisocyanate} \xrightarrow{\text{H}_2\text{O}} \text{1,3-Bis(4-hydroxyphenyl)urea} $$

This transformation is leveraged in polymer chemistry to create crosslinked networks with enhanced thermal stability.

Photoreactive Probes

The azide group’s photoreactivity enables photoaffinity labeling in biochemical studies. For instance, 4-hydroxybenzoyl azide derivatives tag proteins or nucleic acids upon UV irradiation, aiding in mapping biomolecular interactions.

Table 1: Synthetic Applications of 4-Hydroxybenzoyl Azide

Traditional Synthesis via Curtius Rearrangement

Acyl Azide Formation from Carboxylic Acids

The traditional preparation of 4-hydroxybenzoyl azide follows the established methodology for converting carboxylic acids to acyl azides, which are key intermediates in the Curtius rearrangement. The process begins with 4-hydroxybenzoic acid as the starting material, which undergoes conversion to an acid chloride intermediate before azide formation [1].

The general mechanism involves the initial formation of 4-hydroxybenzoyl chloride from 4-hydroxybenzoic acid using thionyl chloride. The reaction proceeds through the formation of a mixed anhydride intermediate, followed by elimination of sulfur dioxide and hydrogen chloride to yield the desired acid chloride. This intermediate is then treated with sodium azide to produce the target acyl azide [2] [3].

The transformation follows a two-step process: first, 4-hydroxybenzoic acid is dissolved in benzene with co-solvent dimethylformamide, then heated to temperatures between 30-65°C while slowly adding thionyl chloride under continuous stirring. The reaction mixture maintains elevated temperature to ensure complete conversion to the acid chloride intermediate [2].

Reaction Conditions and Catalysts

The traditional synthesis employs specific reaction conditions optimized for acyl azide formation. Thionyl chloride serves as the primary reagent for acid chloride formation, with dimethylformamide functioning as both co-solvent and catalyst. The catalytic role of dimethylformamide involves facilitating the initial nucleophilic attack on thionyl chloride, forming an activated intermediate that enhances the conversion efficiency [2] [3].

Temperature control during the acid chloride formation stage is critical, with optimal conditions maintaining 30-65°C to prevent decomposition while ensuring complete conversion. The reaction typically requires 1-3 hours for completion, monitored by the cessation of gas evolution indicating the consumption of thionyl chloride [2].

Following acid chloride formation, the subsequent azidation step employs sodium azide in polar aprotic solvents. The reaction proceeds through nucleophilic displacement of the chloride leaving group, with the azide anion attacking the carbonyl carbon center. This transformation is typically conducted at moderate temperatures to prevent thermal decomposition of the azide product [1] [4].

Modern Approaches Using Sodium Azide

Nucleophilic Displacement with Halogenated Precursors

Contemporary synthetic approaches utilize direct displacement reactions between halogenated aromatic precursors and sodium azide. These methods offer advantages in terms of reaction efficiency and product purity compared to traditional multi-step procedures [5].

The nucleophilic displacement mechanism involves the attack of azide anion on electrophilic carbon centers bearing suitable leaving groups. For 4-hydroxybenzoyl azide synthesis, this approach typically employs 4-hydroxybenzoyl chloride or related halogenated derivatives as starting materials. The azide ion demonstrates exceptional nucleophilicity, making it highly effective for these displacement reactions [5].

Recent developments have introduced improved methodologies using trimethylsilyl azide as an alternative azide source. This reagent offers enhanced solubility in organic solvents and reduced formation of by-products compared to inorganic azide salts. The reaction with trimethylsilyl azide proceeds through a similar nucleophilic mechanism but generates trimethylsilyl chloride as the by-product, which can be easily removed during workup [4].

Solvent Systems: Dimethylformamide, Dimethyl Sulfoxide, and Polar Aprotic Media

Modern synthetic protocols emphasize the critical role of solvent selection in azide formation reactions. Dimethylformamide and dimethyl sulfoxide represent the most widely employed polar aprotic solvents for these transformations due to their ability to solubilize both organic substrates and inorganic azide salts [6].

Dimethylformamide provides optimal solvation for both reactants and demonstrates compatibility with the temperature ranges required for efficient azide formation. The solvent stabilizes the azide anion through dipolar interactions while maintaining sufficient electrophilicity at the carbonyl carbon center to facilitate nucleophilic attack. Typical reaction conditions in dimethylformamide involve temperatures of 80-120°C with reaction times ranging from 2-12 hours [7] [8].

Dimethyl sulfoxide offers similar advantages to dimethylformamide but with enhanced thermal stability and altered solvation properties. Reactions conducted in dimethyl sulfoxide often proceed at slightly lower temperatures while maintaining comparable reaction rates. The higher boiling point of dimethyl sulfoxide allows for more aggressive reaction conditions when required, though care must be taken to prevent thermal decomposition of azide products [8] [9].

Alternative polar aprotic solvents including acetonitrile and propylene carbonate have shown promise in specific applications. Acetonitrile provides lower viscosity and easier product isolation, while propylene carbonate offers enhanced environmental compatibility. These solvents demonstrate particular utility in continuous flow processes where rapid heat transfer and efficient mixing are essential [6] [9].

Optimization of Reaction Parameters

Temperature Control for Exothermic Reactions

Temperature management represents a critical aspect of azide synthesis due to the inherently exothermic nature of these reactions and the thermal sensitivity of azide products. Optimal temperature control strategies must balance reaction efficiency with product stability to maximize yields while minimizing decomposition pathways [10] [11].

The exothermic character of azide formation reactions stems from the high nucleophilicity of the azide anion and the favorable thermodynamics of the displacement process. Heat generation can lead to localized temperature spikes that promote azide decomposition through thermal pathways, resulting in nitrogen gas evolution and formation of side products [11].

Modern temperature control approaches employ gradual reagent addition protocols to manage heat release. Sodium azide solutions are typically added dropwise to maintain reaction temperatures within optimal ranges, usually between 0-50°C depending on the specific substrate and solvent system. This controlled addition technique prevents thermal runaway while ensuring complete conversion of starting materials [11] [9].

Advanced temperature monitoring using thermocouple arrays and automated control systems provides precise temperature management throughout the reaction course. These systems can detect temperature fluctuations and automatically adjust cooling rates or reagent addition rates to maintain optimal conditions. Such control systems are particularly valuable in larger scale syntheses where heat management becomes increasingly challenging [10].

pH-Dependent Azidation Efficiency

The efficiency of azidation reactions demonstrates significant dependence on solution pH, with optimal conditions varying based on the specific substrate and reaction conditions employed. pH effects influence both the nucleophilicity of the azide species and the electrophilicity of the carbonyl carbon center [12] [13].

Under acidic conditions, protonation of the azide anion reduces its nucleophilic character, leading to decreased reaction rates and lower conversion efficiencies. Conversely, strongly basic conditions can promote competing elimination reactions or substrate decomposition, also resulting in reduced yields. The optimal pH range for most azidation reactions falls between 6-8, where azide nucleophilicity remains high while minimizing side reactions [12].

Buffer systems play crucial roles in maintaining optimal pH throughout the reaction course. Phosphate buffers demonstrate particular utility due to their compatibility with azide chemistry and their effectiveness in the optimal pH range. Sodium dihydrogen phosphate and dipotassium hydrogen phosphate combinations provide excellent pH control while avoiding interference with the primary azidation reaction [14].

The relationship between pH and reaction efficiency also depends on the specific solvent system employed. Aqueous systems show more pronounced pH effects compared to purely organic systems, though even polar aprotic solvents can demonstrate pH-dependent behavior when trace amounts of protic impurities are present. Careful pH monitoring and adjustment throughout the reaction ensures consistent product quality and maximized yields [13] [14].